3-Azabicyclo[3.2.1]octan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-azabicyclo[3.2.1]octan-1-amine |
InChI |
InChI=1S/C7H14N2/c8-7-2-1-6(3-7)4-9-5-7/h6,9H,1-5,8H2 |
InChI Key |
SVVHTGGTQMORHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CNC2)N |
Origin of Product |
United States |
Physicochemical Properties of 3 Azabicyclo 3.2.1 Octan 1 Amine
General Properties
The basic properties of the parent amine and its dihydrochloride (B599025) salt are presented in the following table. The dihydrochloride salt is often used in practice due to its increased stability and crystallinity. shachemlin.comarkat-usa.org
| Property | Value (Free Base) | Value (Dihydrochloride Salt) |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 126.20 g/mol researchgate.net | 199.12 g/mol researchgate.net |
| IUPAC Name | This compound | This compound;dihydrochloride researchgate.net |
| SMILES | N[C@]12CCC@HCNC2 | C1CC2(CCN(C1)C2)N.Cl.Cl researchgate.net |
| InChI Key | LIWYCQYRPNJEBV-UHFFFAOYSA-N | ZBKKVNINTRLWCL-UHFFFAOYSA-N researchgate.netvulcanchem.com |
Spectroscopic Data
Detailed experimental spectroscopic data for the parent compound this compound is not widely available in public literature. However, analysis of related 3-azabicyclo[3.2.1]octane derivatives provides insight into the expected spectral characteristics.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the bicyclic framework. The chemical shifts and coupling constants would be highly dependent on the stereochemistry of the ring system.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms of the bicyclic core. The carbon atom attached to the primary amino group (C1) would appear in a characteristic range, while the other carbons of the cyclopentane (B165970) and piperidine (B6355638) rings would resonate at higher fields.
Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the bicyclic amine structure.
Chemical Transformations and Derivatization of 3 Azabicyclo 3.2.1 Octan 1 Amine
Reactions at the Amine Functionality
The primary amine group of 3-azabicyclo[3.2.1]octan-1-amine is a key site for derivatization, enabling the introduction of various functional groups and the construction of more complex molecules.
The nitrogen atom within the 3-azabicyclo[3.2.1]octane ring can undergo N-alkylation to form tertiary amines. Further reaction with alkylating agents can lead to the formation of quaternary ammonium (B1175870) salts. For instance, the quaternization of the nitrogen atom in the azabicyclo[3.2.1]octane ring can be achieved by reacting the tertiary amine intermediate with alkylating agents like alkyl bromides or haloethyl compounds. These reactions are typically conducted in inert organic solvents such as acetonitrile, toluene, chloroform, or acetone, with temperature control being crucial for optimizing yield and purity. google.com The rigid bicyclo[3.2.1]octane framework can introduce steric hindrance, potentially slowing down the rate of N-alkylation compared to simpler, linear amines.
| Reactant | Reagent | Solvent | Conditions | Product | Reference |
| Tertiary 3-azabicyclo[3.2.1]octane derivative | Alkyl bromide or haloethyl compound | Acetonitrile, Toluene, Chloroform, or Acetone | 0°C to solvent boiling point | Quaternary ammonium salt | |
| (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane | Methyl iodide | Not specified | Not specified | Quaternized ammonium salt |
The primary amine of this compound readily reacts with acylating agents to form amides. Similarly, it can be converted into carbamates and ureas, which are important functional groups in medicinal chemistry. The formation of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold has been achieved using nortropane-8-carbonyl chlorides as key intermediates, which react with a slight excess of an amine to yield the corresponding ureas in high yields. nih.gov Carbamates can be synthesized from the corresponding alcohol derivatives. researchgate.net For example, a series of benzimidazole, thiazole, and benzothiazole (B30560) carbamates have been derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride. researchgate.net
| Reactant | Reagent Type | Product Type | Reference |
| This compound | Acylating agent | Amide | researchgate.net |
| Nortropane-8-carbonyl chloride | Amine | Unsymmetrical urea | nih.gov |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride | Benzimidazole, Thiazole, or Benzothiazole derivatives | Carbamate (B1207046) | researchgate.net |
To facilitate selective reactions at other parts of the molecule, the primary amine of this compound is often protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The Boc-protected derivative, tert-butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate, can be synthesized and is commercially available. nih.gov The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. arkat-usa.org The removal of the Boc group is generally accomplished under acidic conditions. rsc.org
| Protection/Deprotection | Reagent | Conditions | Reference |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | THF, 0°C to room temperature | arkat-usa.org |
| Boc Deprotection | Acidic conditions | Not specified | rsc.org |
Reductive amination is a powerful method for forming C-N bonds and has been applied to the synthesis of various 3-azabicyclo[3.2.1]octane derivatives. This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine. For example, the 3-azabicyclo[3.2.1]octane skeleton can be constructed via a reductive amination step following the cleavage of a dihydroxylated intermediate. arkat-usa.orgresearchgate.net This process has been utilized in the synthesis of novel azabicyclic β-amino acid derivatives. arkat-usa.orgresearchgate.net A stereoselective reductive amination process has also been described for the synthesis of endo-3-aminoazabicycloalkanes, where ammonium formate (B1220265) acts as both a hydrogen transfer agent and a nitrogen donor in the presence of a catalyst like palladium on charcoal. google.com
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Reference |
| Dialdehyde intermediate | Benzylamine | NaBH₃CN, Acetic Acid | Azabicyclic β-amino ester | arkat-usa.orgresearchgate.net |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) | Ammonium formate | 10% Pd/C | endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane | google.com |
| Bisaldehyde intermediate | Benzylamine | Sodium triacetoxyborohydride, Acetic Acid | Boc-protected bicyclic targets | montclair.edu |
Modifications of the Azabicyclo[3.2.1]octane Ring System
Beyond reactions at the amine functionality, the bicyclic core of 3-azabicyclo[3.2.1]octane can be modified to introduce additional substituents and control the stereochemistry of the molecule.
The stereoselective synthesis of substituted 3-azabicyclo[3.2.1]octane derivatives is of significant interest for creating structurally defined molecules with specific biological activities. Various strategies have been developed to control the stereochemistry during the synthesis of the bicyclic scaffold and for the introduction of substituents onto the pre-formed ring. ehu.es One approach involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives to produce 8-aza- and 8-oxabicyclo[3.2.1]octanes. d-nb.info Another method describes an aluminum chloride-promoted cyclization/chlorination of six-membered ring 3-enynamides to afford 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes in a highly stereoselective manner. 140.122.64
Oxidation and Reduction Reactions on the Bicyclic Scaffold
The 3-azabicyclo[3.2.1]octane core can undergo various oxidation and reduction reactions, enabling the introduction and modification of functional groups. These transformations are critical for synthesizing derivatives with specific stereochemistry and reactivity.
Oxidation of alcohol functionalities on the bicyclic scaffold to ketones has been achieved using reagents like manganese dioxide. For instance, in the synthesis of related 6-azabicyclo[3.2.1]octan-3-ones, amino alcohols were subjected to allylic oxidation to furnish the corresponding bicyclic ketones. rsc.org The dione (B5365651) functionality on a 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione allows for various redox reactions, highlighting the capability of the scaffold to host multiple reactive sites. evitachem.com
The reduction of carbonyl groups and other functionalities on the azabicyclo[3.2.1]octane skeleton is a key step in the synthesis of many derivatives. The stereoselective reduction of ketones on the scaffold has been developed to yield specific alcohol epimers (3α-ols and 3β-ols). rsc.org Furthermore, functionalities such as oximes can be reduced to amines. For example, an oxime on the related 8-azabicyclo[3.2.1]octane scaffold was successfully reduced to an exo-amine using sodium in pentanol. google.com The reduction of lactams and dienes within the 2-azabicyclo[3.2.1]octane system has also been reported, leading to the corresponding saturated amines and bicyclic octanes, respectively. rsc.orgresearchgate.net
Table 1: Examples of Oxidation and Reduction Reactions on Azabicyclo[3.2.1]octane Scaffolds
| Reaction Type | Substrate Functional Group | Reagent(s) | Product Functional Group | Scaffold Isomer Mentioned | Reference |
| Oxidation | Amino alcohol | Manganese Dioxide | Bicyclic ketone | 6-Azabicyclo[3.2.1]octane | rsc.org |
| Reduction | Ketone | Lithium Aluminium Hydride | Alcohol | 6-Azabicyclo[3.2.1]octane | rsc.org |
| Reduction | Oxime | Sodium in pentanol | Amine | 8-Azabicyclo[3.2.1]octane | google.com |
| Reduction | Lactam | Not specified | Amine | 2-Azabicyclo[3.2.1]octane | rsc.orgresearchgate.net |
| Reduction | Diene | LiAlH₄, Hydrogenation | Alkane | 2-Azabicyclo[3.2.1]octane | rsc.org |
Ring-Opening and Ring-Contraction/Expansion Strategies
Modification of the bicyclic core of 3-azabicyclo[3.2.1]octane through ring-opening, contraction, or expansion provides a pathway to novel molecular frameworks. These strategies, while sometimes synthetically challenging, can significantly alter the conformational properties and biological activity of the resulting molecules.
Studies on related azabicyclo[3.2.1]octane-containing compounds have shown that ring-opening or ring-contraction of the piperidine (B6355638) portion of the scaffold can be detrimental to their inhibitory activity against certain enzymes. acs.org This suggests that while these transformations are chemically accessible, they have a profound impact on the molecule's three-dimensional structure. acs.org The ring-opening of a lactone within a related oxabicyclo[3.2.1]octen-7-one with amines is a key step in the synthesis of 6-azabicyclo[3.2.1]octan-3-ones. rsc.org
Ring expansion strategies have been successfully employed to construct the azabicyclo[3.2.1]octane skeleton from smaller ring systems. A notable example is the Beckmann rearrangement of an oxime derived from a cyclopentanone (B42830) precursor, which regioselectively yields a 2-azabicyclo[3.2.1]octan-3-one. rsc.org Another sophisticated approach involves the rearrangement of a 2-azabicyclo[2.2.1]heptane derivative under Mitsunobu conditions, which proceeds through an aziridinium (B1262131) intermediate that is regioselectively opened to form the 2-azabicyclo[3.2.1]octane system. rsc.org Ring opening followed by aminocyclization has also been utilized as a synthetic strategy to create related azabicyclic structures. acs.org These methods highlight the chemical feasibility of altering the core bicyclic structure to access a wider range of chemical space. rsc.orgrsc.org
Table 2: Ring-Opening and Ring-Contraction/Expansion Strategies
| Strategy | Starting Scaffold/Precursor | Key Transformation | Resulting Scaffold | Scaffold Isomer Mentioned | Reference |
| Ring Opening | Lactone in 6-oxabicyclo[3.2.1]oct-3-en-7-one | Amine-mediated opening | Amino amides (precursors to 6-azabicyclo[3.2.1]octanes) | 6-Azabicyclo[3.2.1]octane | rsc.org |
| Ring Expansion | Cyclopentanone derivative | Oxime formation and Beckmann rearrangement | 2-Azabicyclo[3.2.1]octan-3-one | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Ring Expansion | 2-Azabicyclo[2.2.1]heptane derivative | Mitsunobu-promoted rearrangement via aziridinium intermediate | 2-Azabicyclo[3.2.1]octane | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Ring Opening/ Cyclization | Bromoalkyltetrahydropyran derivative | Ring opening/aminocyclization sequence | 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane | 1-Azabicyclo[3.2.1]octane | acs.org |
Regioselective Functionalization Approaches
The ability to selectively functionalize specific positions on the 3-azabicyclo[3.2.1]octane scaffold is paramount for the development of targeted molecules. Regioselective reactions allow for precise control over the introduction of substituents, which is essential for structure-activity relationship (SAR) studies.
Functionalization of the amine group is a common strategy. For instance, amides have been synthesized from the corresponding 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. researchgate.net The nitrogen atom of the bicyclic system can also direct functionalization. Oxidative α-cyanation of tertiary amines is a known regioselective C-H functionalization method that could potentially be applied to N-substituted 3-azabicyclo[3.2.1]octanes. uni-muenchen.de
More complex regioselective transformations have been developed for related systems. A Brønsted acid-catalyzed [5+2] cycloaddition has been used to create oxa- and azabicyclo[3.2.1]octenes, which can then undergo a highly regioselective demetalation to introduce substituents at the 2-position. nih.gov SAR studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have involved the modification and functionalization of the piperidine portion of the scaffold, demonstrating that different parts of the ring system can be selectively targeted for derivatization. acs.org
Stereochemical Aspects and Conformational Analysis of 3 Azabicyclo 3.2.1 Octan 1 Amine
Chiral Resolution and Asymmetric Synthesis of Enantiomers
As 3-azabicyclo[3.2.1]octan-1-amine is a chiral molecule, the separation of its racemic mixtures into individual enantiomers is crucial for many applications, particularly in pharmacology where enantiomers often exhibit different biological activities. Chiral resolution is a common technique to achieve this separation. For related azabicyclic systems, methods such as supercritical fluid chromatography (SFC) utilizing chiral stationary phases have proven effective. google.com For instance, the racemic mixture of an 8-oxa-3-azabicyclo[3.2.1]octane derivative was successfully resolved using a DAICEL CHIRALPAK IG column. google.com
Asymmetric synthesis, which aims to produce a single enantiomer directly, offers a more efficient alternative to the resolution of racemates. Several strategies have been developed for the enantioselective synthesis of azabicyclo[3.2.1]octane derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Key Asymmetric Synthetic Strategies:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as copper complexes with chiral ligands (e.g., Ph-Box), can facilitate enantioselective transformations like alkene carboamination to construct the chiral bicyclic scaffold. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, enantiopure azabicyclic β-amino acids have been synthesized from norbornene-derived β-amino acids. researchgate.net Similarly, optically pure diamino acids with the 3-azabicyclo[3.2.1]octane skeleton have been prepared from chiral norbornene amino acids. acs.org
Enzyme-Catalyzed Reactions: Lipases have been employed for the enantioselective ring-opening of racemic β-lactams, providing access to enantiomerically pure azabicyclic β-amino acid precursors. researchgate.net
Desymmetrization: The desymmetrization of achiral or meso-starting materials using chiral reagents is another powerful technique. For the related 8-azabicyclo[3.2.1]octane system, enantioselective deprotonation of tropinone (B130398) using chiral lithium amide bases has been used to create enantioenriched products. ehu.esresearchgate.net
| Method | Description | Example System | Reference |
| Chiral SFC | Separation of racemates using a chiral stationary phase. | 8-oxa-3-azabicyclo[3.2.1]octane | google.com |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | 6-Azabicyclo[3.2.1]octanes via Cu-catalysis. | nih.gov |
| Chiral Pool Synthesis | Synthesis from an enantiomerically pure starting material. | 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. | acs.org |
| Enzymatic Resolution | Use of an enzyme for stereoselective transformation. | Azabicyclic exo β-amino acid via lipase. | researchgate.net |
| Desymmetrization | Asymmetric transformation of a meso or achiral substrate. | 8-Azabicyclo[3.2.1]octane via chiral base. | ehu.esresearchgate.net |
Diastereomeric Considerations in Azabicyclic Systems
The rigid structure of the 3-azabicyclo[3.2.1]octane ring gives rise to the possibility of diastereomerism when additional stereocenters are present. The relative orientation of substituents, often designated as endo or exo, can have a profound impact on the molecule's properties and biological activity.
In the synthesis of substituted azabicyclo[3.2.1]octanes, the formation of multiple diastereomers is a common challenge that requires careful control of reaction conditions. For example, the reduction of a double bond in a precursor can lead to different diastereomeric products depending on the reducing agent used. nih.gov The stereochemistry of these diastereomers is typically elucidated using advanced spectroscopic techniques, particularly 2D NMR experiments like NOESY, which can reveal through-space interactions between protons and thus determine their relative spatial arrangement. researchgate.net
The significance of diastereomerism is highlighted in structure-activity relationship (SAR) studies of bioactive molecules. In a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors based on the azabicyclo[3.2.1]octane scaffold, the endo-diastereoisomer exhibited potent, submicromolar inhibitory activity, whereas the corresponding exo-diastereoisomer was found to be completely inactive. nih.govacs.org This stark difference underscores the critical importance of precise stereochemical control in the design of biologically active compounds.
Conformational Landscapes of the 3-Azabicyclo[3.2.1]octane Ring
The 3-azabicyclo[3.2.1]octane framework consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring fused together. The conformational flexibility of this system is largely dictated by the piperidine ring, which can adopt various conformations.
The six-membered ring in the 3-azabicyclo[3.2.1]octane system can theoretically exist in several conformations, with the chair and boat forms being the most significant. Generally, for cyclohexane (B81311) and related heterocyclic rings, the chair conformation is energetically favored over the boat conformation because it minimizes both torsional strain (eclipsing interactions) and steric strain. numberanalytics.com
Computational and spectroscopic studies have provided insight into the conformational preferences of this bicyclic system. Density Functional Theory (DFT) calculations on related azabicyclic diamine templates indicate that chair-like conformations are more stable for the [3.2.1] system, with a relatively low energy barrier (<9 kcal/mol) separating the chair and boat forms. montclair.edu NMR spectroscopic analysis of 3-methyl-3-azabicyclo[3.2.1]octan-8-ol derivatives in solution suggests that the bicyclic system adopts a chair-envelope conformation. researchgate.netcsic.es In this conformation, the six-membered piperidine ring is in a chair form, while the five-membered ring adopts an envelope shape.
The conformational equilibrium of the 3-azabicyclo[3.2.1]octane ring can be significantly influenced by the nature and position of substituents. Substituents can introduce steric and electronic effects that may stabilize or destabilize certain conformations.
Studies have shown that substituents on the nitrogen atom (N-3) and other positions on the ring play a crucial role in determining the conformational landscape.
N-Substituents: For 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the N-methyl group preferentially occupies an equatorial position relative to the chair-configured piperidine ring. researchgate.netcsic.es In computational studies of other azabicyclic systems, adding a bulky t-butyl group as a substituent had little effect on the conformational preference, whereas a phenyl group on the nitrogen atom was found to effectively remove the energy barrier between the chair and boat conformations due to electronic effects. montclair.edu
Other Ring Substituents: The orientation of substituents at other positions can also affect the ring's conformation. For instance, the puckering of the piperidine ring in 3-methyl-3-azabicyclo[3.2.1]octan-8-ol derivatives is influenced by the stereochemistry (α or β) of the hydroxyl group at the C-8 position. researchgate.netcsic.es The addition of a bulky protecting group, such as a t-butyl carbamate (B1207046), to an exocyclic amine can shift the conformational equilibrium to favor only the chair-like form. montclair.edu
| Substituent | Position | Influence on Conformation | Reference |
| Methyl | N-3 | Prefers equatorial position in chair conformation. | researchgate.netcsic.es |
| Phenyl | N-3 | Lowers the energy barrier between chair and boat forms. | montclair.edu |
| t-Butyl Carbamate | Exocyclic Amine | Favors the existence of only the chair-like minimum. | montclair.edu |
| Hydroxyl | C-8 (α vs β) | Influences the degree of puckering in the piperidine chair. | researchgate.netcsic.es |
Stereochemical Control in Synthetic Methodologies
Achieving a high degree of stereochemical control is a central challenge in the synthesis of complex molecules like this compound and its derivatives. Synthetic chemists employ a variety of strategies to control the formation of specific stereoisomers. rsc.org
One of the most powerful approaches is asymmetric catalysis , where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. nih.govacs.org For example, the development of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors relied on synthetic routes that could selectively produce the desired endo-diastereomer. nih.govacs.org
Substrate-controlled synthesis is another key strategy, where the stereochemistry of the final product is dictated by the existing stereocenters in the starting material. A diastereoselective dihydroxylation reaction, for instance, was a key step in the synthesis of an azabicyclic β-amino ester from a norbornene derivative, where the approach of the oxidant was directed by the stereochemistry of the substrate. researchgate.net
Computational and Theoretical Studies of 3 Azabicyclo 3.2.1 Octan 1 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, providing information on molecular orbitals, charge distribution, and reactivity. For derivatives of the 3-azabicyclo[3.2.1]octane system, these calculations can predict key electronic properties. For instance, methods like Density Functional Theory (DFT) can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
In related azabicyclic systems, DFT calculations have been employed to analyze electronic properties that influence their application in various fields. nih.gov For example, in the development of novel inhibitors, understanding the electronic properties of substituents on the azabicyclo[3.2.1]octane core is essential for predicting binding affinity and activity. nih.gov The nitrogen atom in the 3-position and the amino group at the 1-position in 3-azabicyclo[3.2.1]octan-1-amine would significantly influence the electronic distribution, with the lone pairs of electrons on the nitrogen atoms likely contributing to the HOMO and acting as key sites for intermolecular interactions.
A hypothetical representation of electronic properties for this compound, based on general principles and data from related compounds, is presented below.
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | The lone pairs on the nitrogen atoms would contribute significantly, making the molecule a good electron donor. |
| LUMO Energy | Relatively High | The saturated bicyclic core would result in a high-energy LUMO. |
| HOMO-LUMO Gap | Large | Suggests high kinetic stability, typical for saturated bicyclic amines. |
| Dipole Moment | Non-zero | The asymmetrical arrangement of the nitrogen atoms would create a significant dipole moment, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Negative charge localized on N-atoms | The nitrogen atoms would be the most nucleophilic centers in the molecule. |
Density Functional Theory (DFT) in Conformational Investigations
Density Functional Theory (DFT) is a widely used computational method for investigating the conformational landscape of molecules. For the 3-azabicyclo[3.2.1]octane scaffold, DFT calculations are instrumental in determining the relative stabilities of different conformations, such as chair-like and boat-like forms of the piperidine (B6355638) ring within the bicyclic system. montclair.edu
Studies on various 3-azabicyclo[3.2.1]octane derivatives have shown that chair-like conformations are generally more stable. montclair.edu The energy barriers between these conformations are relatively low, suggesting a degree of flexibility. montclair.edu For this compound, the presence of the amino group at a bridgehead carbon would likely influence the conformational preference. DFT calculations would be essential to quantify the energetic differences between possible conformers and to understand how substituents on the nitrogen or amino group might alter the potential energy surface. montclair.edu
A study on related bicyclic diamines utilized DFT to investigate the relative stability of boat-like versus chair-like conformations. montclair.edu The calculations revealed that for the [3.2.1] templates, the chair-like conformations are more stable. montclair.edu The addition of a t-butyl carbamate (B1207046) substituent to the primary amine resulted in only the chair-like minimum being found, indicating that substituents can significantly alter the conformational landscape. montclair.edu
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Structural Feature |
| Chair-like | 0.00 | Lower energy, generally more stable. montclair.edu |
| Boat-like | > 2.00 | Higher energy, represents a less stable conformation. |
| Transition State | < 9.00 | Energy barrier for interconversion between chair and boat forms. montclair.edu |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.netnih.gov By simulating the atomic motions, MD can reveal the accessible conformations and the transitions between them, offering a more complete picture than static DFT calculations.
Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. This is particularly useful in understanding the synthesis and reactivity of complex molecules like 3-azabicyclo[3.2.1]octanes.
For instance, the synthesis of the 3-azabicyclo[3.2.1]octane core often involves rearrangement reactions. nih.govnih.gov DFT calculations can be employed to model the potential energy surface of these reactions, identifying the minimum energy paths and the structures of the transition states. This information can help in optimizing reaction conditions and in predicting the stereochemical outcome of a reaction. A study on the rearrangement of azanorbornanic aminyl radicals to form a diazabicyclo[3.2.1]octene system included a detailed mechanistic proposal supported by computational studies. us.es
Similarly, the reactivity of this compound, for example, in N-alkylation or acylation reactions, could be modeled to understand the factors that control its reactivity and to predict the properties of the resulting products.
| Reaction Type | Computational Approach | Insights Gained |
| Ring-Expansion Synthesis | DFT Transition State Search | Mechanistic understanding of how the bicyclic system is formed. nih.govus.es |
| N-Functionalization | Reaction Coordinate Mapping | Prediction of activation energies and product regioselectivity. |
| Cycloaddition Reactions | Frontier Molecular Orbital (FMO) Theory | Rationalization of stereochemical outcomes. nih.gov |
In Silico Exploration of Chemical Space for 3-Azabicyclo[3.2.1]octane Scaffolds
The 3-azabicyclo[3.2.1]octane scaffold is a valuable starting point for the design of new molecules with desired properties, particularly in drug discovery. In silico methods, which are computational approaches to screen and design molecules, are heavily utilized to explore the vast chemical space that can be generated from this scaffold. researchgate.netcardiff.ac.uk
By computationally generating virtual libraries of 3-azabicyclo[3.2.1]octane derivatives and predicting their properties (such as binding affinity to a target protein, ADME properties, etc.), researchers can prioritize which compounds to synthesize and test. researchgate.net This approach, often part of a chemical genetics or diversity-oriented synthesis strategy, accelerates the discovery of new bioactive molecules. nih.gov
For example, a virtual library based on a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold was generated and screened in silico against the crystal structure of Human Macrophage Metalloelastase (MMP-12), leading to the identification of promising hits. researchgate.net This highlights the power of combining computational screening with synthetic chemistry to explore the potential of bicyclic scaffolds. The conformational restriction of the 3-azabicyclo[3.2.1]octane framework makes it an attractive scaffold for designing ligands with high specificity. montclair.edu
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-azabicyclo[3.2.1]octane derivatives in solution.
The complexity of the proton and carbon spectra of 3-azabicyclo[3.2.1]octane derivatives often requires the use of two-dimensional (2D) NMR techniques for complete and unambiguous assignment.
COSY (Correlation Spectroscopy) experiments are fundamental for establishing proton-proton (¹H-¹H) coupling networks within the bicyclic system. This allows for the tracing of spin systems and the identification of adjacent protons. For instance, in derivatives of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, COSY, in conjunction with TOCSY (Total Correlation Spectroscopy), has been instrumental in assigning all proton resonances. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly crucial for determining the stereochemistry and preferred conformation of the bicyclic rings. In studies of various 3-azabicyclo[3.2.1]octane derivatives, NOESY experiments have been used to confirm the chair-envelope conformation of the bicyclic system. researchgate.netuni-regensburg.de For example, the observation of a NOE between specific protons can confirm their cis or trans relationship.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are heteronuclear correlation experiments that link protons to their directly attached carbons (HSQC) or to carbons separated by two or three bonds (HMBC). These techniques are essential for the complete assignment of all carbon signals in the molecule. The successful assignment of all carbon and proton resonances in amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-amines was achieved using gHSQC experiments. researchgate.net Similarly, HMBC spectra have been used to confirm structural assignments in complex azabicyclononane derivatives. mdpi.com
ADEQUATE (Adequate Double Quantum Transfer Experiment) , while less common, can provide direct carbon-carbon connectivity information, which is invaluable for elucidating the carbon skeleton of novel derivatives.
A study on 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols demonstrated the power of combining one-dimensional selective NOE with two-dimensional NMR techniques like NOESY and gHSQC to fully assign all proton and carbon resonances. researchgate.net These analyses confirmed that in a CDCl₃ solution, these compounds predominantly adopt a chair-envelope conformation with the N-CH₃ group in an equatorial position. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 3-Azabicyclo[3.2.1]octane Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| 1 | 2.58 (br s) | 63.7 | H-1/H-2, H-1/H-8 | H-1/H-5, H-1/H-7exo |
| 2 | 3.34-3.50 (m) | 44.7 | H-2/H-1, H-2/H-4 | H-2endo/H-4endo |
| 4 | 2.41-2.48 (m) | 50.0 | H-4/H-2, H-4/H-5 | H-4exo/H-5 |
| 5 | 1.71-1.94 (m) | 38.0 | H-5/H-4, H-5/H-6 | H-5/H-1, H-5/H-6 |
| 6 | 1.71-1.94 (m) | 29.1 | H-6/H-5, H-6/H-7 | H-6exo/H-7exo |
| 7 | 1.71-1.94 (m) | 30.9 | H-7/H-6, H-7/H-8 | H-7endo/H-8endo |
| 8 | 4.10 (br s) | 62.4 | H-8/H-1, H-8/H-7 | H-8exo/H-2exo |
Note: Data is illustrative and based on typical values found in the literature for similar structures. mdpi.com Actual values will vary depending on the specific derivative and solvent.
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal details about the specific conformation and intermolecular interactions present in the crystalline state. Although less commonly reported for this compound derivatives specifically, ssNMR is a powerful technique for studying the conformational polymorphism and packing arrangements in related bicyclic systems. It can distinguish between different crystalline forms and provide insights into hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice.
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance without the need for a reference standard of the analyte itself. youtube.comnih.govsigmaaldrich.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. nih.gov By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the analyte can be calculated. researchgate.net
This technique is particularly valuable for characterizing novel this compound derivatives where a specific reference material may not be available. For example, in the development of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, quantitative ¹H NMR (qNMR) was used to determine the purity of the final compounds, ensuring they were ≥95% pure for biological testing. nih.govacs.org Furthermore, qNMR can be effectively used to determine the ratio of diastereomers or other isomers in a mixture by comparing the integration of specific, well-resolved signals for each isomer.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the elemental analysis of this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula of the parent ion. nih.govacs.org This is a fundamental piece of data for any newly synthesized compound.
In addition to providing the molecular formula, HRMS combined with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules. The fragmentation of the bicyclic core can provide valuable structural information, helping to confirm the connectivity of the atoms. The characteristic fragmentation pathways of the 3-azabicyclo[3.2.1]octane skeleton can serve as a diagnostic tool for identifying this structural motif in unknown compounds. Studies on related azabicycloalkanes have utilized HRMS to confirm the structures of newly synthesized compounds. mdpi.comnasa.gov
Table 2: HRMS Data for a Hypothetical this compound Derivative
| Ion | Calculated m/z | Found m/z | Difference (ppm) | Molecular Formula |
|---|---|---|---|---|
| [M+H]⁺ | 224.1763 | 224.1758 | -2.2 | C₁₂H₂₂N₃O |
Data is illustrative and based on a published example for a related azabicycloalkane derivative. mdpi.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. purechemistry.orgresearchgate.netthieme-connect.de For chiral this compound derivatives, X-ray crystallography can provide the absolute configuration of all stereocenters, which is often challenging to determine by spectroscopic methods alone. purechemistry.orgnih.govmit.edu
The technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. This information is invaluable for confirming the chair-envelope conformation of the bicyclic system, as has been demonstrated for related 3-azabicyclo[3.2.1]octan-8-ol derivatives. researchgate.net In these studies, X-ray diffraction revealed the chair-envelope conformation of the bicyclic system and the equatorial or axial positions of substituents. researchgate.net Furthermore, X-ray crystallography can elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For example, the crystal structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol revealed the presence of intermolecular O-H···N hydrogen bonding. researchgate.net
In some cases, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of a material, which is particularly useful in pharmaceutical development. google.com
Table 3: Illustrative Crystallographic Data for a 3-Azabicyclo[3.2.1]octane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.543(2) |
| b (Å) | 8.987(1) |
| c (Å) | 15.234(3) |
| β (°) | 109.34(1) |
| Volume (ų) | 1362.5(4) |
| Z | 4 |
| R-factor | 0.045 |
Note: Data is hypothetical and represents typical values for a small organic molecule.
Vibrational and Electronic Circular Dichroism (VCD/ECD) for Chiral Compound Analysis
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to study chiral molecules. psu.edursc.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light in the infrared (VCD) and ultraviolet-visible (ECD) regions of the electromagnetic spectrum, respectively.
VCD , which probes the chirality of molecular vibrations, can provide detailed conformational information. The VCD spectrum is sensitive to the local stereochemistry around specific functional groups. In conjunction with computational modeling, VCD can be used to determine the preferred solution-phase conformation of flexible side chains attached to the rigid 3-azabicyclo[3.2.1]octane core.
The application of ECD has been shown to be a valuable tool for monitoring the self-assembly of chiral molecules, a principle that could be applied to derivatives of this compound. mdpi.com The amplification of ECD signals during the formation of discrete assemblies can provide insights into the stoichiometry and nature of the self-assembly process. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Labeled Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons. researchgate.net While most organic molecules, including this compound derivatives, are diamagnetic (lacking unpaired electrons), they can be studied using EPR through a method called Site-Directed Spin Labeling (SDSL). nih.govnih.gov This approach involves the covalent attachment of a stable paramagnetic probe, known as a spin label, to a specific position within the molecule. nih.govresearchgate.net
The most commonly employed spin labels are stable nitroxide radicals, such as derivatives of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy (PROXYL) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov For this compound, the primary amino group serves as a convenient and specific site for introducing such a label. The amine can be reacted with a nitroxide radical that has been functionalized with a reactive group like an N-hydroxysuccinimide ester, isothiocyanate, or maleimide. nih.gov For instance, reacting the amine with 3-maleimido-PROXYL would yield a spin-labeled derivative. nih.gov
Once the molecule is labeled, its continuous-wave (cw-EPR) spectrum can be recorded. The shape of the EPR spectrum is highly sensitive to the rotational motion and local environment of the nitroxide label. researchgate.netnih.gov This provides valuable information about the structural and dynamic properties of the region where the label is attached. nih.gov For example, a rapidly tumbling label in a non-restrictive environment will produce a sharp three-line spectrum, whereas restricted motion, such as within a structured domain or a viscous medium, leads to significant spectral broadening. researchgate.net
By analyzing the EPR lineshape, researchers can deduce information about:
Local Dynamics: The flexibility of the molecular backbone or side chains in the vicinity of the label. nih.gov
Solvent Accessibility: The accessibility of the labeled site to the surrounding solvent or other paramagnetic "quencher" agents can be measured, providing insights into whether the site is exposed or buried. researchgate.net
Conformational Changes: Changes in the EPR spectrum upon interaction with other molecules or changes in environmental conditions can reveal induced conformational shifts. nih.gov
Table 1: Common Nitroxide Spin Labels for Derivatizing Amine Groups
| Spin Label Acronym | Full Name | Reactive Moiety for Amine Coupling | Information Provided by EPR |
|---|---|---|---|
| MTSL | S-(1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate | Methanethiosulfonate (primarily for thiols, but can react with amines) | Local dynamics, solvent accessibility, inter-label distances (DEER). researchgate.net |
| 3-Maleimido-PROXYL | 3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | Maleimide (primarily for thiols, but can react with amines at higher pH) | Rotational mobility, environmental polarity. nih.gov |
| 4-isothiocyanato-TEMPO | 4-Isothiocyanato-2,2,6,6-tetramethyl-1-piperidinyloxy | Isothiocyanate (specific for primary amines) | Local environment dynamics, conformational changes. |
Coupling of Analytical Techniques for Comprehensive Structural Information
For a complete and unambiguous structural elucidation of this compound derivatives, no single analytical technique is sufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and purifying and identifying novel compounds. nih.govsaspublishers.com These integrated approaches provide superior specificity, accuracy, and precision. ijarnd.comzenodo.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of semi-polar to polar, non-volatile organic compounds, making it highly suitable for many derivatives of this compound. saspublishers.com The process involves two key stages:
Liquid Chromatography (LC): The sample mixture is first separated by High-Performance Liquid Chromatography (HPLC). Components are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This allows for the isolation of individual derivatives from synthetic reaction mixtures or biological extracts.
Mass Spectrometry (MS): The eluent from the LC column is directed into the mass spectrometer. saspublishers.com The molecules are ionized (e.g., via Electrospray Ionization, ESI), and the MS detector measures the mass-to-charge (m/z) ratio of the resulting ions. This provides the molecular weight of the derivative.
The power of this technique is significantly enhanced by using tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In this setup, a specific parent ion corresponding to the derivative of interest is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. researchgate.net This fragmentation pattern provides a molecular fingerprint that is invaluable for confirming the structure of known derivatives or elucidating the structure of new ones. The analysis of related azabicyclic structures, such as 8-thiabicyclo[3.2.1]octanes and other heterocyclic aromatic amines, has been successfully achieved using LC-MS methodologies. nih.govjfda-online.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. ijarnd.com While the parent this compound may have limited volatility due to its polar amine group, many of its derivatives, or the parent compound after appropriate derivatization (e.g., acylation of the amine), can be analyzed by GC-MS. The process is analogous to LC-MS but uses different phases:
Gas Chromatography (GC): The sample is vaporized and separated as it travels through a capillary column, propelled by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. ijarnd.com
Mass Spectrometry (MS): Compounds eluting from the GC column are immediately ionized, typically by Electron Ionization (EI), which generates a library-searchable fragmentation pattern. This allows for confident identification by comparing the obtained spectrum with established databases.
GC-MS has been effectively used to identify related azabicyclo[3.2.1]octane cores, such as 8-azabicyclo[3.2.1]octan-3-ol, in complex natural extracts, demonstrating its utility for identifying this specific bicyclic scaffold. d-nb.info
Table 2: Overview of Hyphenated Techniques for Structural Analysis
| Technique | Principle | Application to this compound Derivatives |
|---|---|---|
| LC-MS | Separation of non-volatile compounds by HPLC followed by detection based on molecular weight and fragmentation (MS). saspublishers.com | Ideal for analyzing polar and thermally labile derivatives. Provides molecular weight and, with MS/MS, detailed structural data for identification and elucidation. nih.govresearchgate.net |
| GC-MS | Separation of volatile compounds by GC followed by detection based on a compound-specific fragmentation pattern (MS). ijarnd.com | Suitable for volatile or derivatized (e.g., acylated) non-polar derivatives. Allows for confident identification through spectral library matching. d-nb.info |
| LC-NMR | Separation by HPLC with subsequent structural analysis of the isolated fraction by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net | Provides complete, unambiguous structural determination of novel derivatives by combining separation with the definitive structural information from NMR. |
Conclusion
3-Azabicyclo[3.2.1]octan-1-amine is a chemical compound of significant interest due to its rigid, bicyclic amine structure. While detailed characterization of the parent compound is limited in public sources, the broader 3-azabicyclo[3.2.1]octane scaffold is well-established as a privileged structure in medicinal chemistry. Its synthesis relies on established organic reactions, and its derivatives have demonstrated potential as potent and selective modulators of various biological targets. The unique three-dimensional architecture of this scaffold ensures its continued importance as a building block in the design and discovery of new therapeutic agents.
An in-depth analysis of the synthetic routes leading to the formation of this compound and its foundational 3-azabicyclo[3.2.1]octane framework reveals a variety of strategic chemical approaches. These methodologies are crucial for the development of novel compounds in medicinal chemistry and materials science, where this bicyclic scaffold serves as a key structural motif.
Future Research Directions for 3 Azabicyclo 3.2.1 Octan 1 Amine in Chemical Innovation
Development of Novel Green Synthetic Methodologies
The increasing demand for environmentally benign chemical processes necessitates the development of green synthetic routes to 3-azabicyclo[3.2.1]octan-1-amine and its derivatives. Future research should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Current synthetic strategies often rely on multi-step procedures involving protecting groups and hazardous reagents. acs.org A promising future direction lies in the application of biocatalysis and chemoenzymatic methods. For instance, the use of ene reductases for the C–H functionalization of related cyclic ketones to form azabicyclo[3.2.1]octanones demonstrates the potential of enzymatic transformations in creating the core scaffold under mild conditions. The development of specific enzymes for the direct amination or asymmetric synthesis of the 3-azabicyclo[3.2.1]octane skeleton would represent a significant advancement.
Furthermore, exploring solvent-free reaction conditions or the use of green solvents like water or supercritical fluids could drastically reduce the environmental impact of the synthesis. rsc.org Photochemical methods, which utilize visible light as a renewable energy source, also offer a sustainable pathway to functionalized bicyclic amines and should be investigated for the synthesis and derivatization of this compound. rsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Synthesis | Potential Green Synthesis |
| Starting Materials | Often petroleum-based | Bio-based feedstocks |
| Solvents | Chlorinated hydrocarbons, aprotic polar solvents | Water, supercritical CO2, ionic liquids, or solvent-free |
| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), photocatalysts |
| Energy Input | High temperatures, prolonged reaction times | Mild conditions, light-induced reactions |
| Byproducts | Stoichiometric waste, hazardous materials | Minimal waste, recyclable catalysts |
Exploration of Under-Utilized Reaction Pathways for Derivatization
The primary amino group and the bicyclic nitrogen of this compound offer multiple sites for functionalization. While standard N-acylation, N-alkylation, and reductive amination are commonly employed, numerous other reaction pathways remain underexplored for this specific scaffold.
Future research could focus on leveraging modern synthetic methodologies to create novel derivatives. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce aryl, heteroaryl, or vinyl groups at the nitrogen atoms, significantly expanding the accessible chemical space. The application of C-H activation strategies to functionalize the carbon skeleton of the bicyclic system would also open up new avenues for derivatization, allowing for the introduction of substituents at positions not readily accessible through classical methods. acs.org
Moreover, multicomponent reactions (MCRs) present an efficient and atom-economical approach to generate libraries of complex molecules from simple starting materials. Developing MCRs that incorporate this compound as a key building block could rapidly generate diverse compound libraries for biological screening.
Advanced Computational Modeling for Rational Scaffold Design
Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts. academie-sciences.fr For this compound, advanced computational modeling can play a pivotal role in the rational design of new derivatives with tailored properties.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the bicyclic system and its derivatives. nih.govresearchgate.net This understanding is crucial for designing molecules that can adopt specific three-dimensional arrangements required for binding to biological targets. nih.gov Computational studies can also predict the reactivity of different positions on the scaffold, guiding the selection of appropriate reaction conditions for selective functionalization. researchgate.net
Furthermore, molecular docking and dynamics simulations can be used to model the interactions of this compound derivatives with proteins of interest. This in silico screening can help prioritize synthetic targets and accelerate the discovery of new bioactive compounds. The combination of computational predictions with experimental validation will be a key driver of innovation in this area. rsc.org
Integration of 3-Azabicyclo[3.2.1]octane into Complex Polycyclic Systems via Cascade Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient strategy for the construction of complex molecular architectures. A significant future research direction is the development of cascade reactions that utilize this compound or its precursors to build intricate polycyclic systems.
For instance, intramolecular cycloaddition reactions, such as [3+2] cycloadditions, could be designed to append additional rings to the 3-azabicyclo[3.2.1]octane core. Palladium-catalyzed cascade reactions have proven effective in constructing indole-fused bicyclo[3.2.1]octanes and could be adapted for similar transformations involving this scaffold. The development of novel cascade sequences will not only lead to the synthesis of unique and complex molecules but also provide rapid access to libraries of compounds with potential applications in various fields.
Innovation in Chiral Synthesis and Resolution Techniques for this Scaffold
The stereochemistry of the 3-azabicyclo[3.2.1]octane core is critical for its biological activity. Therefore, the development of efficient and scalable methods for the enantioselective synthesis and chiral resolution of this compound is of paramount importance.
Future research should focus on the development of novel chiral catalysts and auxiliaries for the asymmetric synthesis of the bicyclic scaffold. nih.govpwr.edu.pl Asymmetric organocatalysis, which has emerged as a powerful tool in stereoselective synthesis, could be applied to key bond-forming reactions in the synthetic sequence. nih.gov Additionally, enzymatic resolutions, which often offer high enantioselectivity under mild conditions, represent a promising green alternative to classical resolution methods. researchgate.net
For chiral resolution, innovative techniques such as the use of co-crystals with a chiral resolving agent or supercritical fluid chromatography (SFC) could offer more efficient and environmentally friendly alternatives to traditional crystallization or chromatographic methods. google.comgoogle.com The development of robust and scalable enantioselective routes will be crucial for the translation of promising research findings into practical applications.
Q & A
Q. What are the standard synthetic routes for 3-azabicyclo[3.2.1]octan-1-amine, and how can reaction conditions be optimized?
The synthesis of 3-azabicyclo[3.2.1]octane derivatives often begins with dihydroxylation of exo-norbornene β-amino esters. For example, NaIO4-mediated cleavage of dihydroxylated intermediates followed by reductive amination yields the bicyclic core . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst choice : Lipases (e.g., from Candida antarctica) enable enantioselective resolution of racemic intermediates, achieving >99% enantiomeric excess .
- Temperature control : Reductive amination steps typically require mild conditions (0–25°C) to minimize side reactions.
Q. What purification strategies are effective for isolating this compound derivatives?
- Chromatography : Reverse-phase HPLC with C18 columns effectively separates stereoisomers.
- Crystallization : Derivatives with tert-butyl carbamate protecting groups (e.g., tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate) can be crystallized from ethanol/water mixtures for high purity (>97%) .
- Enzymatic resolution : Lipase-catalyzed kinetic resolution selectively hydrolyzes one enantiomer, simplifying purification .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Enantiopure synthesis involves:
- Chiral auxiliaries : Exo-norbornene β-lactam intermediates are resolved using lipase-catalyzed ring-opening reactions .
- Asymmetric catalysis : Transition metal catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during cyclization steps.
- Stereochemical analysis : X-ray crystallography or NOESY NMR confirms absolute configurations of intermediates .
Q. What advanced techniques resolve structural ambiguities in substituted 3-azabicyclo[3.2.1]octane derivatives?
- X-ray crystallography : Determines bond angles and stereochemistry (e.g., 8-methyl-1-azabicyclo[3.2.1]octane ).
- Dynamic NMR : Detects conformational flexibility in substituents like benzyl groups .
- DFT calculations : Predicts stability of axial vs. equatorial substituents based on steric and electronic effects .
Q. How are this compound derivatives evaluated for pharmacological activity?
- In vitro assays : Gamma-secretase modulation is tested using HEK293 cells expressing amyloid precursor protein (APP) .
- SAR studies : Substituents like phenoxy groups (e.g., 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl) derivatives) are modified to enhance blood-brain barrier permeability .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) assess oxidative degradation pathways .
Q. What challenges arise in synthesizing stereochemically complex derivatives, and how are they addressed?
- Stereochemical drift : Epimerization during reductive amination is minimized using low-temperature (<10°C) and short reaction times .
- Diastereomer separation : Chiral stationary phases (e.g., Chiralpak IA) resolve mixtures of 8-methyl and 2-methyl isomers .
- Protecting group strategy : Orthogonal protection (e.g., Boc for amines, Fmoc for alcohols) prevents unwanted side reactions .
Q. How can computational methods guide the design of 3-azabicyclo[3.2.1]octane-based therapeutics?
- Docking studies : Molecular dynamics simulations predict binding to targets like gamma-secretase .
- ADMET profiling : QSAR models optimize logP (target: 1–3) and polar surface area (<90 Ų) for CNS penetration .
- Conformational analysis : Torsional scans identify rigid substructures that enhance selectivity .
Q. What in vivo models are used to evaluate the efficacy of 3-azabicyclo[3.2.1]octane derivatives?
- Neurodegenerative models : Transgenic mice (e.g., APP/PS1) assess amyloid-beta reduction .
- PK/PD studies : Intravenous and oral dosing in rodents quantify bioavailability and brain-to-plasma ratios .
- Toxicology : Histopathology and serum biomarkers (e.g., ALT/AST) evaluate hepatic safety .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
Q. Table 2. Analytical Data for Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
